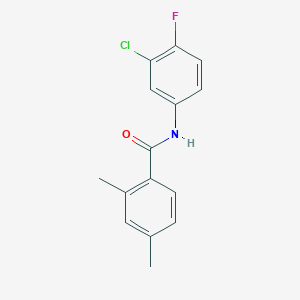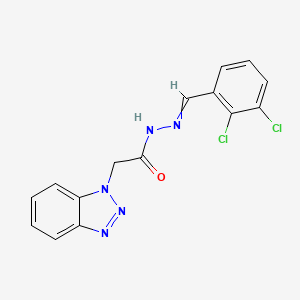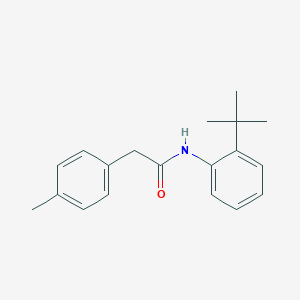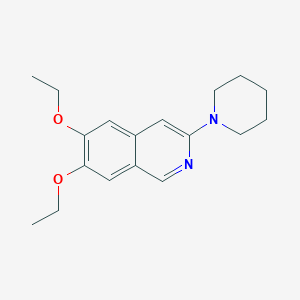
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMB is a benzamide derivative that has a molecular weight of 295.77 g/mol and a molecular formula of C15H14ClFNO.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is not fully understood. However, studies have shown that N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to induce apoptosis in cancer cells. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide is its potential as a therapeutic agent for the treatment of inflammation and cancer. However, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has some limitations in lab experiments. It is relatively unstable and has a short shelf life, making it difficult to store and transport. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. One area of interest is the development of more stable and soluble derivatives of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide. Another direction is the investigation of the potential of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the mechanism of action of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide needs to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-fluoroaniline and 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. In addition, N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-3-5-12(10(2)7-9)15(19)18-11-4-6-14(17)13(16)8-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECGSZENIGVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)




![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)
